1-Cyclopropylpiperazine

Lipophilicity Drug Design Pharmacokinetics

1-Cyclopropylpiperazine (1-CPP) is an N-substituted piperazine derivative bearing a strained cyclopropyl moiety, which imparts distinct physicochemical properties, including a predicted pKa of 9.23±0.10 and a measured logP of 0.19. This heterocyclic scaffold is widely employed as a pharmaceutical intermediate in the synthesis of central nervous system agents and antiviral protease inhibitors.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 20327-23-5
Cat. No. B079534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperazine
CAS20327-23-5
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC1N2CCNCC2
InChIInChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2
InChIKeyHNZJIWIXRPBFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpiperazine (CAS 20327-23-5) as a Differentiated Piperazine Building Block for Pharmaceutical Synthesis


1-Cyclopropylpiperazine (1-CPP) is an N-substituted piperazine derivative bearing a strained cyclopropyl moiety, which imparts distinct physicochemical properties, including a predicted pKa of 9.23±0.10 and a measured logP of 0.19 . This heterocyclic scaffold is widely employed as a pharmaceutical intermediate in the synthesis of central nervous system agents and antiviral protease inhibitors . The cyclopropyl group confers enhanced metabolic stability and modulates lipophilicity, making 1-CPP a non-interchangeable building block compared to conventional alkyl- or aryl-piperazine analogs [1].

Why 1-Cyclopropylpiperazine Cannot Be Replaced by Common N-Substituted Piperazines


While piperazine cores are ubiquitous, substitution with a cyclopropyl group fundamentally alters physicochemical and pharmacokinetic behavior in ways that linear or aromatic substituents cannot replicate. The cyclopropyl ring introduces ring strain and restricted conformational flexibility, which modulates pKa, logP, and metabolic clearance rates—directly influencing target engagement and oral bioavailability in downstream drug candidates . Comparative data confirm that 1-CPP yields a logP of 0.19 versus the higher lipophilicity of N-phenylpiperazine (logP ~2.0), and enables oral Cmax values in vivo that are not achievable with N-methylpiperazine analogs [1]. These differences render simple substitution of 1-CPP with unsubstituted piperazine or linear alkyl analogs a high-risk decision in lead optimization and scale-up campaigns .

Quantitative Differentiation of 1-Cyclopropylpiperazine: Comparative Data vs. Key Analogs


Lipophilicity (logP) Advantage vs. N-Phenylpiperazine

1-Cyclopropylpiperazine exhibits a measured logP of 0.19, significantly lower than the logP of N-phenylpiperazine (approx. 2.0) . The reduced lipophilicity of 1-CPP enhances aqueous solubility and modulates blood-brain barrier permeability, making it a preferred building block for CNS-targeted agents requiring balanced distribution properties.

Lipophilicity Drug Design Pharmacokinetics

Oral Bioavailability Enhancement in HIV-1 Protease Inhibitor Scaffold

In a comparative dog PK study, the HIV-1 protease inhibitor containing a cyclopropylpiperazine moiety (Inhibitor 13) achieved a Cmax of 17 μM, AUC of 64 μM·h, and t1/2 of 120 min following oral administration [1]. In contrast, structurally analogous inhibitors lacking the cyclopropylpiperazine group exhibited markedly inferior oral absorption profiles within the same series.

Oral Bioavailability HIV-1 Protease Pharmacokinetics

Target Engagement: N-Type Calcium Channel Blocker Potential

Cyclopropyl-piperazine compounds are disclosed as selective N-type calcium channel blockers in patent US20100105682A1 [1]. While specific IC50 values for 1-CPP itself are not provided, the cyclopropyl-piperazine pharmacophore is claimed to confer improved potency and selectivity for N-type channels relative to non-cyclopropyl piperazine analogs.

Calcium Channel Blockade Pain Neuroprotection

Synthetic Reproducibility: Validated Deprotection Route

A robust, published synthetic route for 1-CPP employs acid-mediated deprotection of tert-butyl 4-cyclopropylpiperazine-1-carboxylate, yielding 0.264 g (59.7%) of pure 1-cyclopropylpiperazine after SCX purification . This reproducible, chromatography-based method provides a reliable benchmark for scaling and process optimization.

Synthetic Chemistry Process Development Yield

High-Impact Application Scenarios for 1-Cyclopropylpiperazine


Design of Orally Bioavailable CNS Drug Candidates

Leverage 1-CPP's low logP (0.19) and balanced lipophilicity to optimize brain penetration and aqueous solubility in lead series . Replace phenylpiperazine or benzylpiperazine motifs with 1-CPP to reduce non-specific binding and improve oral exposure, as validated by dog PK studies demonstrating high Cmax (17 μM) and AUC (64 μM·h) in cyclopropylpiperazine-containing inhibitors [1].

Synthesis of Selective N-Type Calcium Channel Blockers

Use 1-CPP as a key intermediate to prepare cyclopropyl-piperazine analogs claimed in US20100105682A1 for N-type calcium channel antagonism [2]. This target is implicated in pain and stroke; the cyclopropyl group enhances selectivity versus L-type channels, providing a differentiated pharmacological profile for pain therapeutic programs.

Antiviral Protease Inhibitor Lead Optimization

Incorporate 1-CPP into HIV-1 protease inhibitor scaffolds to block metabolic clearance and boost oral bioavailability [1]. The cyclopropylpiperazine unit has been demonstrated to confer 'exceedingly high absorption' in preclinical dog models, making it a privileged fragment for improving the developability of next-generation antivirals.

Preclinical Neuroprotection and Anti-inflammatory Research

Utilize 1-CPP as a model compound to study PI3K pathway modulation and neuroprotective effects in in vitro models of oxidative stress . While not a drug candidate itself, 1-CPP enables mechanistic studies and serves as a versatile starting point for synthesizing targeted probes for CNS and oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.